molecular formula C23H21N3O5 B031673 2-Hydroxyethyl nortadalafil CAS No. 385769-94-8

2-Hydroxyethyl nortadalafil

Cat. No. B031673
CAS RN: 385769-94-8
M. Wt: 419.4 g/mol
InChI Key: VDBODWGORDEZOC-VGOFRKELSA-N
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Description

2-Hydroxyethyl nortadalafil (2-HEN) is a synthetic compound belonging to the family of phosphodiesterase (PDE) inhibitors. It is a derivative of tadalafil, a drug used for the treatment of erectile dysfunction. 2-HEN is a potent inhibitor of PDE5, the enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP). It has been studied extensively for its potential applications in the field of scientific research.

Scientific Research Applications

  • Kern, S., Nickum, E. A., Flurer, R., Toomey, V. M., & Litzau, J. J. (2015) identified a new tadalafil analog, 2-hydroxyethylnortadalafil, in a dietary supplement, emphasizing its significance in pharmaceutical analysis and regulatory oversight (Kern et al., 2015).

  • Reddy Obireddy, S., & Lai, W.‐F. (2021) discussed the high efficiency of 2-hydroxyethyl starch microparticles in co-delivering multiple bioactive agents, which can be relevant for understanding similar compounds like 2-Hydroxyethyl nortadalafil (Reddy Obireddy & Lai, 2021).

  • Xu, Y., Kee, C., Ge, X., Low, M., & Koh, H. (2016) isolated and characterized N-cyclopentyl nortadalafil in a health supplement. This research adds to the understanding of analogs and derivatives of tadalafil, including this compound (Xu et al., 2016).

  • Lee, J. H., Park, H. N., Ganganna, B., Jeong, J., Park, S. K., Lee, J., & Baek, S. (2016) identified bisprenortadalafil, another tadalafil analogue in health supplements, contributing to the broader understanding of tadalafil-related compounds (Lee et al., 2016).

Safety and Hazards

The safety data sheet for 2-Hydroxyethyl Nortadalafil was not found in the available resources. Therefore, it’s recommended to handle it with care, avoid inhalation, skin contact, and eye contact, and use it only for research purposes .

properties

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c27-8-7-25-11-20(28)26-17(23(25)29)10-15-14-3-1-2-4-16(14)24-21(15)22(26)13-5-6-18-19(9-13)31-12-30-18/h1-6,9,17,22,24,27H,7-8,10-12H2/t17-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBODWGORDEZOC-VGOFRKELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1639860-36-8
Record name 2-Hydroxyethyl nortadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639860368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXYETHYL NORTADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT4A2T6955
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of identifying 2-hydroxyethylnortadalafil in a dietary supplement?

A1: The identification of 2-hydroxyethylnortadalafil in a dietary supplement is significant because it represents a previously unreported analog of tadalafil. The study authors isolated and characterized this new analog using liquid chromatography–high resolution mass spectrometry and nuclear magnetic resonance spectroscopy. [] This discovery highlights the potential presence of unapproved and potentially unsafe ingredients in dietary supplements. Further research is needed to understand the pharmacological and toxicological properties of 2-hydroxyethylnortadalafil.

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